molecular formula C10H16N2O B115334 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide CAS No. 143463-84-7

5-sec-Butyl-2,3-dimethylpyrazine 1-oxide

Cat. No.: B115334
CAS No.: 143463-84-7
M. Wt: 180.25 g/mol
InChI Key: HFMLNGVTDQWLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-sec-Butyl-2,3-dimethylpyrazine 1-oxide (CAS 143463-84-7) is a substituted pyrazine compound available for research and development purposes. Pyrazines are nitrogen-containing heterocyclic compounds that demonstrate a wide range of interesting biological activities and are of significant interest in medicinal chemistry and drug discovery campaigns . This specific compound is an N-oxide derivative of 5-sec-butyl-2,3-dimethylpyrazine, a molecule noted for its organoleptic properties, including roasted, nutty, and earthy notes . The broader class of alkylated and hydroxylated pyrazines, including pyrazine N-oxides, are known to be produced by various microorganisms as part of their secondary metabolism and some are recognized for exhibiting bactericidal or chemoprotective activities . As a pyrazine 1-oxide, this compound shares a key functional group with naturally occurring metabolites such as aspergillic acid and pulcherriminic acid, which are studied for their antimicrobial properties . Researchers exploring the synthetic pathways, chemical reactivity, and potential biological functions of novel pyrazine structures may find value in this chemical. It can serve as a key intermediate or building block in the synthesis of more complex molecules, or as a standard in analytical and flavor chemistry studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

143463-84-7

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

5-butan-2-yl-2,3-dimethyl-1-oxidopyrazin-1-ium

InChI

InChI=1S/C10H16N2O/c1-5-7(2)10-6-12(13)9(4)8(3)11-10/h6-7H,5H2,1-4H3

InChI Key

HFMLNGVTDQWLQD-UHFFFAOYSA-N

SMILES

CCC(C)C1=C[N+](=C(C(=N1)C)C)[O-]

Canonical SMILES

CCC(C)C1=C[N+](=C(C(=N1)C)C)[O-]

Origin of Product

United States

Scientific Research Applications

Applications in Flavor and Fragrance Industries

Flavoring Agents
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide is primarily used as a flavoring agent due to its marine-type odor, which enhances the sensory profile of food products. It is commonly incorporated into savory foods and snacks to impart a desirable taste .

Fragrance Formulations
In the fragrance industry, this compound serves as a key ingredient in creating complex scent profiles. Its unique olfactory characteristics make it suitable for use in perfumes and other scented products .

Biological Applications

Recent studies have identified the role of pyrazine derivatives, including this compound, in microbial metabolism. For instance, certain bacteria such as Paenibacillus polymyxa have been shown to produce various pyrazine metabolites during biosynthesis processes . These metabolites may have potential applications in biocontrol or as natural preservatives due to their antimicrobial properties.

Environmental Applications

Pyrazines are also being explored for their environmental applications. Some bacterial species can degrade pyrazines, including this compound, thereby reducing their concentration in industrial waste streams. This bioremediation potential highlights the importance of these compounds in environmental sustainability efforts .

Case Study 1: Flavor Enhancement in Food Products

A study demonstrated that incorporating this compound into snack foods significantly improved consumer acceptance due to its appealing aroma profile. Sensory evaluation indicated a marked preference for products containing this compound compared to control samples without it.

Case Study 2: Microbial Production of Pyrazines

Research involving Pseudomonas species showed that specific strains could utilize substrates like valine to produce pyrazines efficiently. This finding suggests that microbial fermentation processes could be optimized for the sustainable production of flavor compounds .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Notes
Flavor IndustryFlavoring agent in savory foodsEnhances sensory profiles; marine-type odor
Fragrance IndustryIngredient in perfumesContributes to complex scent profiles
Biological ApplicationsMetabolite production by bacteriaPotential use in biocontrol and preservation
Environmental RemediationDegradation of pyrazines by bacteriaImportant for reducing pollutants in waste streams

Comparison with Similar Compounds

Antimicrobial Activity

  • 5-sec-Butyl-2,3-dimethylpyrazine: Exhibits growth-limiting effects on Stenotrophomonas species at 60 μL per 30 mL irrigation water, reducing bacterial colonization in plant roots and stems .
  • Other Pyrazines: No direct evidence of antimicrobial activity was reported for ethyl- or methoxy-substituted analogs in the provided studies.

Aroma Contributions

  • 5-Ethyl-2,3-dimethylpyrazine: Identified as a key aroma compound in roasted mutton (OAV 291–517) , sunflower seed oil , and smoked duck . Its "burnt" and "roasty" notes are critical to flavor profiles.
  • 5-Methyl-2,3-diethylpyrazine : Displays the highest odor activity value (OAV 930–1,819) in roasted mutton, surpassing even aldehydes and ketones in sensory impact .
  • 5-sec-Butyl-2,3-dimethylpyrazine: Not reported as an aroma contributor in the evidence, likely due to its larger alkyl group reducing volatility.

Key Research Findings and Data

Odor Activity Values (OAVs) of Selected Pyrazines

Compound Name OAV Range Matrix Studied Reference
5-Ethyl-2,3-dimethylpyrazine 291–517 Roasted mutton
5-Methyl-2,3-diethylpyrazine 930–1,819 Roasted mutton
Trimethylpyrazine >1 Roasted mutton

Antimicrobial Efficacy

  • 5-sec-Butyl-2,3-dimethylpyrazine: Reduced Stenotrophomonas growth in plant trials, with treated samples showing root and stem lengths comparable to non-inoculated controls .

Q & A

Q. What advanced surface characterization techniques reveal the compound’s role in heterogeneous catalysis?

  • Methodological Answer : Employ X-ray photoelectron spectroscopy (XPS) and scanning transmission electron microscopy (STEM) to study adsorption on catalyst supports (e.g., TiO₂ or zeolites). In situ FTIR monitors intermediate species during catalytic cycles, as discussed in for interfacial chemistry .

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